molecular formula C11H13F3N2 B6361783 1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS No. 1240565-28-9

1-[(2,4,5-Trifluorophenyl)methyl]piperazine

Cat. No. B6361783
CAS RN: 1240565-28-9
M. Wt: 230.23 g/mol
InChI Key: QXWKJJROQOEMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4,5-Trifluorophenyl)methyl]piperazine, or TFMPP, is an organic compound belonging to the class of piperazines. It is an aromatic heterocyclic compound, composed of a six-membered ring containing two nitrogen atoms and a methyl-substituted phenyl group. TFMPP is a white, crystalline solid with a melting point of 97–98 °C. It is soluble in water, alcohol, and benzene, and is slightly soluble in ether.

Scientific Research Applications

TFMPP has been used for numerous scientific research applications. It has been used as a substrate for monoamine oxidase and as a ligand for opioid receptors. It has also been used to study the effects of serotonin receptor agonists and antagonists, and as a tool to investigate the mechanism of action of various drugs.

Mechanism of Action

TFMPP is an agonist of the serotonin 5-HT1A receptor and an antagonist of the 5-HT2A receptor. It is thought to act as a partial agonist at the 5-HT1A receptor, increasing serotonin levels in the brain and producing an anxiolytic effect. At the 5-HT2A receptor, it acts as an antagonist, blocking the receptor and preventing the activation of serotonin-mediated pathways.
Biochemical and Physiological Effects
TFMPP has been shown to produce a variety of biochemical and physiological effects in humans. It has been found to increase serotonin levels in the brain, resulting in anxiolytic, antidepressant, and anti-addictive effects. It has also been found to reduce impulsivity and improve cognitive function. In addition, it has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The use of TFMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. The main limitation of using TFMPP in laboratory experiments is that its effects are not always consistent, as it is a partial agonist and antagonist of serotonin receptors.

Future Directions

Future research on TFMPP could focus on its effects on other serotonin receptors, as well as its potential therapeutic uses. Research could also focus on its potential use as an anxiolytic drug or as an adjunct to antidepressant therapy. Additionally, research could be conducted to further elucidate its mechanism of action and to investigate its effects on other neurotransmitters and hormones. Finally, further research could be conducted to investigate the potential side effects of TFMPP, as well as its potential for abuse and addiction.

Synthesis Methods

TFMPP can be synthesized by the reaction of 2,4,5-trifluorobenzaldehyde with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as ethanol or water, and the product is isolated by extraction.

properties

IUPAC Name

1-[(2,4,5-trifluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-9-6-11(14)10(13)5-8(9)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKJJROQOEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4,5-Trifluorophenyl)methyl]piperazine

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